REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[CH2:20][NH:19][CH2:18][CH2:17]2.C(N(CC)CC)C>ClCCl>[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][CH:23]=1)[CH2:20][N:19]([C:7]([C:6]1[CH:10]=[CH:11][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:8])[CH2:18][CH2:17]2
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Name
|
|
Quantity
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2.35 g
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Type
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reactant
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Smiles
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COC1=CC=C(C(=O)Cl)C=C1
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Name
|
|
Quantity
|
0.75 g
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Type
|
reactant
|
Smiles
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COC=1C=C2CCNCC2=CC1
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Name
|
|
Quantity
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1.54 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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ClCCl
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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the reaction was washed with 1N NaOH (2×50 mL)
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Type
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EXTRACTION
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Details
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The organic extract
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Type
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DRY_WITH_MATERIAL
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Details
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was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered through celite
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Type
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CONCENTRATION
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Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CCN(CC2=CC1)C(=O)C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |